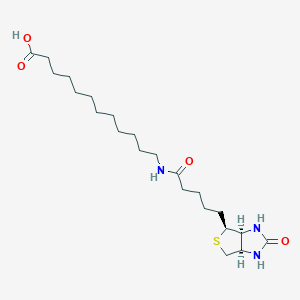

N-Biotinyl-12-aminododecanoic Acid

Vue d'ensemble

Description

N-Biotinyl-12-aminododecanoic acid is a compound formed by linking biotin and 12-aminododecanoic acid through an amide bond . This compound is primarily used as a biotinylation reagent to test the ligation activity of various enzymes . Biotinylation is a process where biotin is attached to proteins and other macromolecules, which is crucial in various biochemical assays and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Biotinyl-12-aminododecanoic acid is synthesized by forming an amide bond between biotin and 12-aminododecanoic acid . The reaction typically involves activating the carboxyl group of biotin using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) . The activated biotin then reacts with the amine group of 12-aminododecanoic acid to form the desired amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers or batch reactors . These methods ensure high purity and yield, which are essential for research and commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-Biotinyl-12-aminododecanoic acid primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups . These reactions are crucial for its role in biotinylation processes .

Common Reagents and Conditions

Substitution Reactions: Common reagents include HATU, EDC, and DIPEA.

Reaction Conditions: Typically carried out in organic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature.

Major Products

The major product of these reactions is the biotinylated protein or macromolecule, which can be used in various biochemical assays .

Applications De Recherche Scientifique

Chemical Properties and Structure

N-Biotinyl-12-aminododecanoic acid is characterized by a linear alkyl chain (12 carbon atoms) with an amino group at one end and a carboxylic acid group at the other. The addition of biotin enhances its biological activity, making it suitable for various applications in biochemistry and pharmaceutical research.

Pharmaceutical Research

Peptidomimetics Synthesis

This compound is essential in synthesizing peptidomimetics—molecules that mimic the structure and function of natural peptides. These compounds are valuable for drug design as they can interact with biological targets more effectively than traditional peptides due to their enhanced stability and bioavailability .

Drug Delivery Systems

The compound's hydrophobic nature allows it to interact with lipid membranes, making it an effective component in drug delivery systems. Its ability to form stable amide bonds with other molecules facilitates the development of targeted therapeutics .

Case Study 1: Peptidomimetic Development

A study focused on the synthesis of peptidomimetics using this compound demonstrated that these compounds could effectively inhibit specific protein interactions associated with diseases like cancer. The modified structure provided improved affinity and selectivity compared to unmodified peptides.

Case Study 2: Bioplastic Synthesis

Research into the biosynthesis of Nylon-12 from this compound highlighted a novel enzymatic pathway that increased yield efficiency by five times compared to traditional methods. This advancement not only reduces production costs but also minimizes environmental impact by utilizing renewable resources .

Mécanisme D'action

N-Biotinyl-12-aminododecanoic acid exerts its effects through the formation of a stable amide bond between biotin and the target molecule . The biotin moiety then interacts with streptavidin or avidin, forming a strong non-covalent bond . This interaction is widely used in various biochemical assays to detect and quantify biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Biotinyl-6-aminocaproic acid: Another biotinylation reagent with a shorter alkane chain.

N-Biotinyl-11-aminoundecanoic acid: Similar structure but with an 11-carbon alkane chain.

Uniqueness

N-Biotinyl-12-aminododecanoic acid is unique due to its 12-carbon alkane chain, which provides optimal flexibility and spacing for biotinylation reactions . This makes it particularly effective in applications requiring precise biotinylation of large biomolecules .

Activité Biologique

N-Biotinyl-12-aminododecanoic acid is a bioconjugate compound formed by the linkage of biotin and 12-aminododecanoic acid. Its unique structure imparts significant biological activity, primarily attributed to its biotin component, which is essential for various enzymatic reactions in biological systems. This article explores the compound's biological activity, applications, and relevant research findings.

- Molecular Formula : C22H39N3O4S

- Molecular Weight : Approximately 439.63 g/mol

- Structure : Comprises a long hydrophobic alkyl chain (dodecanoic acid) linked to a biotin moiety via an amide bond.

This compound exhibits its biological activity through several mechanisms:

- Biotin Binding : The biotin component has a strong affinity for streptavidin, allowing for the formation of biotinylated conjugates. This property facilitates the purification and detection of proteins and nucleic acids in various assays.

- Protein Labeling : The compound is utilized in proteomics for labeling proteins, enabling researchers to study protein interactions, localization, and dynamics within cells.

- Membrane Permeability : The hydrophobic nature of the dodecanoic acid enhances the compound's ability to permeate cellular membranes, making it useful in cellular applications.

Applications

This compound has diverse applications across multiple fields:

- Proteomics : Used for creating biotin affinity columns to purify specific proteins from complex mixtures.

- Cell Biology : Facilitates studies on protein interactions and cellular dynamics.

- Drug Development : Potentially useful in developing therapeutic strategies through targeted protein interactions.

Comparative Analysis

A comparative analysis of this compound with related compounds highlights its unique features:

| Compound Name | Structure/Feature | Unique Aspects |

|---|---|---|

| Biotin | Bicyclic structure | Essential cofactor for carboxylases |

| 12-Aminododecanoic Acid | Long hydrophobic tail | Lacks the biotin moiety |

| N-Biotinyl-Octanoic Acid | Shorter alkyl chain (octanoic) | Less hydrophobic than this compound |

| Biotinylated Polyethylene Glycol | PEG-based polymer conjugate | Increased solubility and circulation time |

Research Findings

A variety of studies have investigated the biological activity of this compound and its components:

- Transaminase Activity : Research identified novel transaminases from Pseudomonas species capable of utilizing 12-aminododecanoic acid as a nitrogen source. These transaminases demonstrated significant catalytic activity, suggesting potential applications in biocatalysis .

- Protein Interactions : Studies employing techniques such as mass spectrometry have shown that this compound can effectively label proteins, facilitating their identification and characterization in complex biological samples .

- Bioconjugation Techniques : The compound serves as a valuable tool in bioconjugation techniques, enhancing the specificity and efficiency of labeling processes in various biochemical assays .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Protein Purification : In a study focused on purifying target proteins from cell lysates, researchers utilized this compound to create biotin affinity columns. This method resulted in high selectivity and efficient enrichment of proteins, demonstrating its utility in proteomics.

- Cellular Dynamics : Another study investigated the cellular uptake of biotinylated compounds using fluorescent tagging with this compound. The results indicated enhanced membrane permeability and effective localization within cells, providing insights into cellular dynamics .

Propriétés

IUPAC Name |

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRMFPRBTNNH-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609301 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135447-73-3 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.